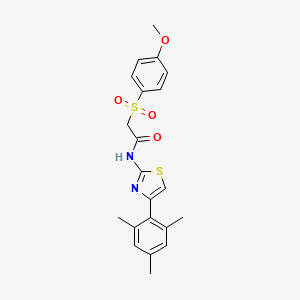

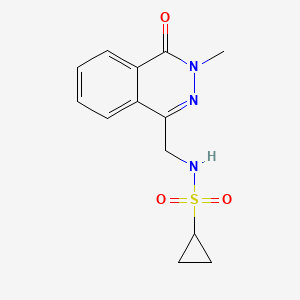

![molecular formula C16H17N3O2 B2367430 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 478260-20-7](/img/structure/B2367430.png)

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of ongoing research. There are numerous methods for the synthesis of pyrimidines described in the literature . For example, one common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . The structure can also be confirmed by single crystal X-ray detection and density functional theory .Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The chemical reactions of pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. These properties can be determined using various analytical techniques .Scientific Research Applications

Antianxiety Properties

Research on derivatives of pyrazolo[1,5-a]pyrimidine, including 5,7-dimethylpyrazolo[1,5-a]pyrimidine, has shown promising results in the field of antianxiety medication. Studies indicate that these compounds can exhibit anxiolytic effects comparable to benzodiazepines like diazepam and chlorodiazepoxide, without potentiating central nervous system depressant effects when combined with ethanol or sodium barbital (Kirkpatrick et al., 1977).

Anticancer and Anti-inflammatory Properties

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in anticancer and anti-inflammatory treatments. These compounds have shown effectiveness in inhibiting specific enzymes and biological pathways associated with cancer and inflammation (S. Kaping et al., 2020).

Potential as Translocator Protein Ligands

Research on pyrazolo[1,5-a]pyrimidine derivatives has indicated their potential as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This suggests their utility in developing novel diagnostic and therapeutic approaches for neuroinflammation (Damont et al., 2015).

Synthesis and Characterization for Drug Discovery

The synthesis and characterization of various pyrazolo[1,5-a]pyrimidine derivatives are crucial in drug discovery and design. These compounds' structures and properties are being extensively studied for their potential applications in pharmaceuticals, especially in AIDS chemotherapy and as versatile components in drug designs due to their pharmacological therapeutic potentials (Ajani et al., 2019).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Abdallah & Elgemeie, 2022).

Mechanism of Action

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets . For instance, some pyridopyrimidines have been studied for their potential activity against various targets such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .

Mode of Action

It’s known that pyridopyrimidines generally interact with their targets by binding to the active sites, thereby modulating the activity of these targets . The specific interactions and resulting changes would depend on the particular target and the structural features of the compound.

Biochemical Pathways

Given the potential targets of pyridopyrimidines, it can be inferred that this compound may influence several biochemical pathways, including signal transduction pathways, cell proliferation pathways, and others .

Pharmacokinetics

It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the degree of lipophilicity of this compound may impact its bioavailability.

Result of Action

Based on the potential targets of pyridopyrimidines, it can be inferred that this compound may have effects on cell proliferation, signal transduction, and other cellular processes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is one of the most important biochemical agents. It has been applied in vivo on a large scale, improving the biochemical paths . It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been found to exert potent cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interactions with RNA regulatory elements and RNA binding proteins (RBPs) regulate its localization in one cell type and predictably regulate localization in other cell types with vastly different morphologies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound remains stable up to 150 °C and then starts decomposing

Metabolic Pathways

This compound is involved in the metabolic pathways of pyrimidine metabolism . Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea

Transport and Distribution

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions .

Subcellular Localization

It is known that RNAs can assemble in multiple organelles such as the endoplasmic reticulum (ER), mitochondria, ribosome, and nucleus .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-7-16-17-9-13(11(2)19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLPIMVOZZWAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=C1)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

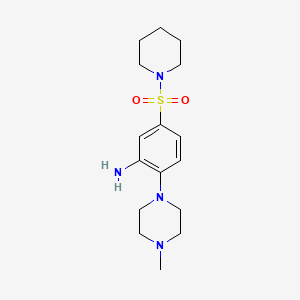

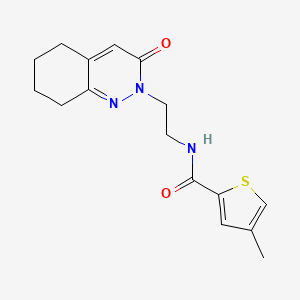

![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)

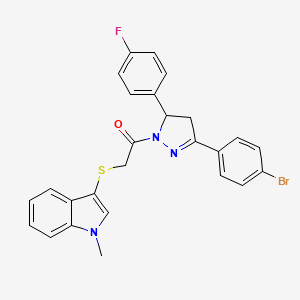

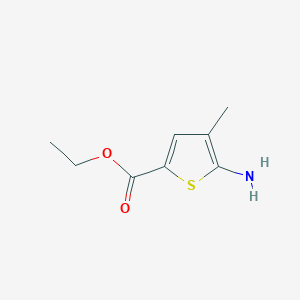

![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)

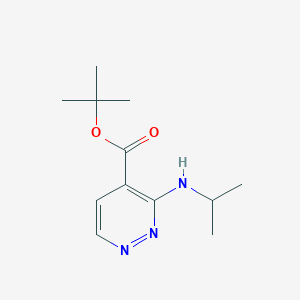

![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)

![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)